Biimidazole, 2,2',4,4'-tetrakis(2-chlorophenyl)-5,5'-bis(3,4-dimethoxyphenyl)-

Description

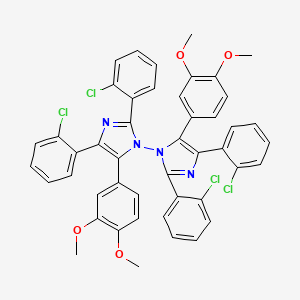

The compound 2,2',4,4'-tetrakis(2-chlorophenyl)-5,5'-bis(3,4-dimethoxyphenyl)-biimidazole belongs to the hexaarylbiimidazole (HABI) family, characterized by two imidazole cores linked at the 1,1'-positions and substituted with six aryl groups. Its structure features four 2-chlorophenyl groups (electron-withdrawing) at positions 2,2',4,4' and two 3,4-dimethoxyphenyl groups (electron-donating) at positions 5,5'. This combination of substituents confers unique photochemical properties, making it a potent photoinitiator in UV-curable resins, inks, and coatings .

Properties

CAS No. |

233767-21-0 |

|---|---|

Molecular Formula |

C46H34Cl4N4O4 |

Molecular Weight |

848.6 g/mol |

IUPAC Name |

1-[2,4-bis(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)imidazol-1-yl]-2,4-bis(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)imidazole |

InChI |

InChI=1S/C46H34Cl4N4O4/c1-55-37-23-21-27(25-39(37)57-3)43-41(29-13-5-9-17-33(29)47)51-45(31-15-7-11-19-35(31)49)53(43)54-44(28-22-24-38(56-2)40(26-28)58-4)42(30-14-6-10-18-34(30)48)52-46(54)32-16-8-12-20-36(32)50/h5-26H,1-4H3 |

InChI Key |

PAAMPYGNAGOKND-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(N=C(N2N3C(=C(N=C3C4=CC=CC=C4Cl)C5=CC=CC=C5Cl)C6=CC(=C(C=C6)OC)OC)C7=CC=CC=C7Cl)C8=CC=CC=C8Cl)OC |

Origin of Product |

United States |

Biological Activity

Biimidazole compounds, particularly 2,2',4,4'-tetrakis(2-chlorophenyl)-5,5'-bis(3,4-dimethoxyphenyl)- , are of significant interest in the field of medicinal chemistry due to their unique structural properties and potential biological activities. This compound exhibits a complex molecular structure that contributes to its interactions with biological systems. The focus of this article is to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C46H36Cl2N4O4

- Molecular Weight : 779.720 g/mol

- CAS Number : 29777-36-4

- LogP : 8.59 (indicating high lipophilicity)

Biological Activity Overview

Biimidazole derivatives have been studied for various biological activities including:

- Anticancer properties

- Antimicrobial effects

- Photochemical applications

Anticancer Activity

Several studies have indicated that biimidazole compounds can inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of biimidazole showed significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Biimidazole | HeLa | 15 | Apoptosis induction |

| Biimidazole | MCF-7 | 10 | Cell cycle arrest |

Antimicrobial Activity

Biimidazole compounds have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of biimidazole derivatives in vitro against breast cancer cells. The findings suggested that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Properties

In a clinical microbiology study, biimidazole was tested against resistant strains of bacteria. The results indicated that it had a potent inhibitory effect on biofilm formation, suggesting its potential use in treating infections caused by biofilm-forming pathogens.

The biological activity of biimidazole compounds is attributed to several mechanisms:

- DNA Intercalation : The planar structure allows intercalation between DNA bases, disrupting replication.

- Enzyme Inhibition : These compounds can inhibit key enzymes involved in cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.

Scientific Research Applications

1. Anticancer Activity

Research has indicated that biimidazole compounds exhibit potential anticancer properties. Studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism is thought to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation .

2. Antimicrobial Properties

Some studies suggest that biimidazole derivatives possess antimicrobial activity against a range of pathogens. This application is particularly relevant in the development of new antimicrobial agents amid rising antibiotic resistance.

Case Study 1: HPLC Analysis of Biimidazole Derivatives

In a recent study published in 2018, researchers utilized HPLC methods to analyze the separation efficiency of biimidazole derivatives on Newcrom R1 columns. The study demonstrated successful separation with high resolution, indicating the compound's utility in analytical settings for both research and industrial applications .

Case Study 2: Photopolymerization Efficiency

A study focusing on the use of biimidazole as a photoinitiator highlighted its effectiveness in initiating polymerization reactions under UV light exposure. The results showed rapid curing times and high mechanical strength in the resulting polymers, making it a promising candidate for industrial applications .

Chemical Reactions Analysis

Photochemical Dissociation

The target compound exhibits reversible photochromism due to UV-induced cleavage into radical species:

-

Radical Formation : Upon UV irradiation (300–400 nm), the biimidazole dimer dissociates into two 2,4,5-triaryl-imidazolyl radicals (lophyl radicals) .

Table 2: Photochemical Properties

| Property | Value/Description |

|---|---|

| UV Wavelength | 300–400 nm |

| Radical Stability | Short-lived (minutes) in solution |

| Color Fading Rate | 1.0–1.61 (normalized fading rate in benzene) |

Thermal Stability and Isomerization

-

Thermal Dissociation : Elevated temperatures (>100°C) induce partial dissociation into radicals, even in the dark.

-

Isomerization : Multiple isomers form during synthesis, including:

Table 3: Isomer Characteristics

| Isomer Type | Stability | Key Spectral Features |

|---|---|---|

| 1,2'-Biimidazole | Room temperature | No IR shoulder at 6.22 µm |

| 4,4'-Biimidazole | Metastable | IR shoulder at 6.22 µm |

Reactivity with Hydrogen Donors

In photopolymerization systems, the target compound acts as a photoinitiator by generating radicals that abstract hydrogen from donors:

-

Hydrogen Donors : Thiols (e.g., 2-mercaptobenzothiazole) enhance polymerization efficiency .

-

Mechanism :

Radicals (RS- ) initiate chain reactions in polymer matrices .

Solvent Interactions and Stability

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Likely C₄₆H₃₄Cl₄N₄O₄ (inferred from analogs in ).

- Molecular Weight : ~780–800 g/mol (similar to CAS 29777-36-4, a structural analog) .

- LogP : Estimated >8 (high lipophilicity due to aromatic substituents) .

- Applications : Photopolymerization initiator with broad absorption in 300–750 nm .

Comparison with Similar Compounds

Substituent Effects on Photochemical Activity

HABI derivatives are tailored by varying aryl substituents to optimize light absorption and radical generation. Below is a comparative analysis:

Key Findings :

- Chlorophenyl vs. Methoxyphenyl : Chlorine substituents enhance radical stability and absorption in UV regions, while methoxy groups improve solubility and extend absorption into visible light .

- Positional Isomerism : 3,4-Dimethoxyphenyl (target compound) provides better electron donation than 3-methoxyphenyl (CAS 29777-36-4), leading to higher photoinitiation efficiency .

Stability Considerations :

Industrial and Regulatory Profiles

Preparation Methods

Starting Materials

- 2-(2-chlorophenyl)-4,5-diphenylimidazole derivatives

- 2,4-bis(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)imidazole

These monomers are prepared via classical imidazole synthesis methods, such as the Debus-Radziszewski imidazole synthesis or condensation reactions involving aldehydes, amines, and α-haloketones, with subsequent substitution to introduce chlorophenyl and dimethoxyphenyl groups.

Oxidative Coupling

The critical step is the oxidative coupling of the imidazole monomers to form the biimidazole dimer. This is typically achieved by:

- Using mild oxidizing agents such as iodine, ferric chloride, or oxygen in the presence of a catalyst.

- The reaction proceeds via radical intermediates, where the imidazolyl radicals couple at the nitrogen atoms to form the biimidazole bond.

- The presence of ortho-substituents (such as 2-chlorophenyl groups) influences the reaction kinetics and stability of the dimer, enhancing thermal stability and color fading properties of the radical species formed.

Reaction Conditions

- Solvents: Benzene, methanol, or other organic solvents suitable for radical reactions.

- Temperature: Typically ambient to moderate heating (e.g., 25–80 °C) to facilitate coupling without decomposition.

- Reaction time: Varies from minutes to several hours depending on oxidant and substrate concentration.

Purification

- Recrystallization from methanol or benzene yields pale yellow crystalline solids.

- The purified biimidazole exhibits melting points around 194 °C and shows characteristic photochemical behavior such as rapid color fading upon light exposure.

Research Findings and Data

Notes on Substituent Effects

- The presence of 2-chlorophenyl groups at the 2,2',4,4' positions is critical for the compound's stability and photochemical properties.

- Ortho-substituents such as chlorine enhance the thermal stability of the biimidazole dimer and promote rapid fading of the radical color, which is beneficial for photoinitiator applications.

- Multiple isomers may form during synthesis due to different coupling sites, but the desired 2,2',4,4'-tetrakis(2-chlorophenyl) substitution pattern is favored under controlled conditions.

Summary of Preparation Method

- Synthesize substituted imidazole monomers with 2-chlorophenyl and 3,4-dimethoxyphenyl groups.

- Perform oxidative coupling using mild oxidants under controlled temperature and solvent conditions to form the biimidazole dimer.

- Purify the product by recrystallization to obtain a stable, crystalline biimidazole compound.

- Characterize the compound by melting point, spectral data, and photochemical testing to confirm structure and properties.

Q & A

Basic: What synthetic strategies are recommended for preparing tetra- and penta-substituted biimidazole derivatives?

Methodological Answer:

Synthesis typically involves multi-step condensation reactions. For example, substituted benzaldehydes can react with amino-triazole precursors under acidic reflux conditions (e.g., glacial acetic acid in ethanol) to form imine linkages, followed by cyclization . Key steps include:

- Reagent selection : Use polar aprotic solvents (e.g., DMSO) for improved solubility of intermediates.

- Optimization : Extended reflux durations (18–24 hours) enhance yields of crystalline products, as seen in analogous triazole syntheses .

- Purification : Recrystallization from water-ethanol mixtures (1:3 v/v) removes unreacted starting materials .

Advanced: How do steric and electronic effects of 2-chlorophenyl and 3,4-dimethoxyphenyl substituents influence the compound’s coordination chemistry?

Methodological Answer:

The substituents dictate ligand geometry and metal-binding affinity.

- Steric effects : Bulky 2-chlorophenyl groups restrict coordination to smaller metal ions (e.g., Cu(II), Co(II)) by limiting access to the biimidazole’s nitrogen lone pairs .

- Electronic effects : Electron-rich 3,4-dimethoxyphenyl groups enhance π-backbonding with transition metals, stabilizing complexes in oxidation states prone to ligand-to-metal charge transfer (LMCT) .

- Experimental validation : Single-crystal X-ray diffraction (SCXRD) can resolve bond lengths (e.g., M–N distances ~4.2 Å in Co(II) complexes) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 676.7608 for C₃₈H₄₀N₆O₆) .

- Thermal analysis : DSC reveals decomposition temperatures (>200°C), indicating thermal stability .

Advanced: How can computational modeling resolve contradictions in experimental data about its supramolecular assembly?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts preferred coordination modes (e.g., N,N-bidentate vs. bridging) by comparing calculated vs. experimental IR/Raman spectra .

- Molecular Dynamics (MD) : Simulates solvent effects on crystal packing, explaining discrepancies in SCXRD-derived unit cell parameters .

- Case study : For analogous biimidazoles, MD simulations reconciled conflicting reports on hydrogen-bonding networks in polar vs. nonpolar solvents .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Containment : Use local exhaust ventilation to minimize inhalation of aerosols .

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to skin/eye irritation risks .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis byproducts .

Advanced: What strategies mitigate challenges in crystallizing this compound for SCXRD studies?

Methodological Answer:

- Solvent screening : Use mixed solvents (e.g., DMF/EtOH) to balance solubility and nucleation rates .

- Additives : Introduce trace coordinating ions (e.g., Zn²⁺) to template crystal growth via metal-organic framework (MOF) formation .

- Temperature gradients : Slow cooling (0.5°C/hour) from saturated solutions yields diffraction-quality crystals .

Basic: What are the compound’s potential applications in materials science?

Methodological Answer:

- Photoresponsive materials : The biimidazole core undergoes reversible photoinduced tautomerization, enabling use in optical switches .

- Coordination polymers : Its N,N-bidentate geometry supports 1D/2D polymeric networks with tunable magnetic properties .

Advanced: How do substituent variations affect its electrochemical behavior in sensor applications?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl) : Lower HOMO/LUMO gaps, enhancing redox activity in chemosensors .

- Methoxy groups : Improve solubility in organic electrolytes, critical for electrochemical polymerization into conductive films .

- Cyclic voltammetry : Compare oxidation peaks (e.g., E₁/₂ ~0.8 V vs. Ag/AgCl) to correlate substituent effects with charge-transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.